(5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine
Overview
Description
(5-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is a chemical compound with the molecular formula C10H12ClN It is a derivative of indene, a bicyclic hydrocarbon, and contains a chloro substituent and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Formation of 5-Chloro-2,3-dihydro-1H-inden-1-one: The reaction between 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride and sulfuric acid produces 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction and Amination: The ketone group in 5-chloro-2,3-dihydro-1H-inden-1-one is reduced to an alcohol, followed by amination to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in compounds with different functional groups replacing the chloro substituent.
Scientific Research Applications
(5-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chloro substituent can participate in various chemical interactions, affecting the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent hydrocarbon of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine.
5-Chloro-2,3-dihydro-1H-inden-1-one: An intermediate in the synthesis of the target compound.
Indole Derivatives: Compounds with similar bicyclic structures and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a chloro substituent and an amine group on the indene framework. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2,6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEVHKNJPRPKIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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